

Z-DL-Pro-OH as a Chiral Building Block: A Technical Guide

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Compound of Interest

Compound Name: Z-DL-Pro-OH

Cat. No.: B1267518

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Introduction

Z-DL-Pro-OH, chemically known as N-benzyloxycarbonyl-DL-proline (or N-Cbz-DL-proline), is a racemic mixture of the D and L enantiomers of proline, where the secondary amine is protected by a benzyloxycarbonyl (Z or Cbz) group.[1][2] While the racemic form itself is achiral, it serves as a crucial and cost-effective starting material for the preparation of enantiomerically pure Z-L-Pro-OH and Z-D-Pro-OH. These N-protected proline enantiomers are indispensable chiral building blocks in a multitude of synthetic applications, most notably in peptide synthesis and the development of organocatalysts.[3][4]

The benzyloxycarbonyl protecting group plays a pivotal role, offering stability under various reaction conditions while allowing for selective removal, thereby preventing unwanted side reactions and preserving the stereochemical integrity of the chiral center during synthesis.[5][6] This guide provides an in-depth overview of the properties, resolution, and application of **Z-DL-Pro-OH** as a precursor to valuable chiral synthons for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of **Z-DL-Pro-OH** are critical for its handling, storage, and application in synthesis. The racemic nature of the compound results in properties that can differ slightly from its enantiomerically pure counterparts.

Property	Value	Reference
CAS Number	5618-96-2	[1] [7]
Molecular Formula	C ₁₃ H ₁₅ NO ₄	[1]
Molecular Weight	249.26 g/mol	[1]
Appearance	White to off-white powder or crystals	
Melting Point	76-78 °C (for Z-L-Pro-OH)	
Solubility	Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in water.	[1] [8] [9]
Storage	2-8°C, in a tightly sealed container away from light and moisture.	[9] [10]

The Role of the Benzyloxycarbonyl (Z) Protecting Group

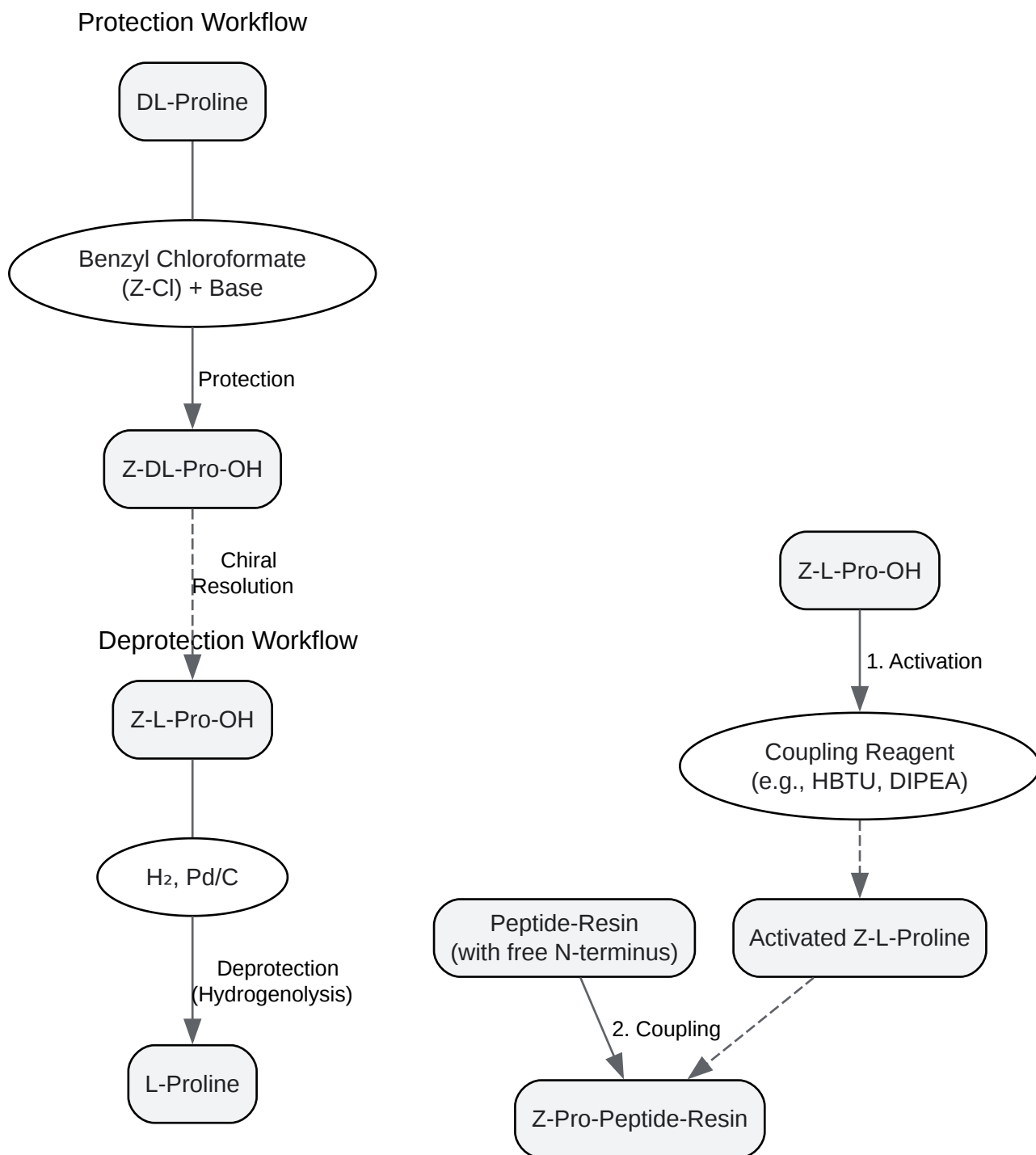
In peptide synthesis and other organic transformations, protecting reactive functional groups is essential to direct the reaction to the desired outcome.[\[6\]](#) The benzyloxycarbonyl (Z or Cbz) group is a classic and widely used protecting group for the α -amino function of amino acids.[\[5\]](#) [\[11\]](#)

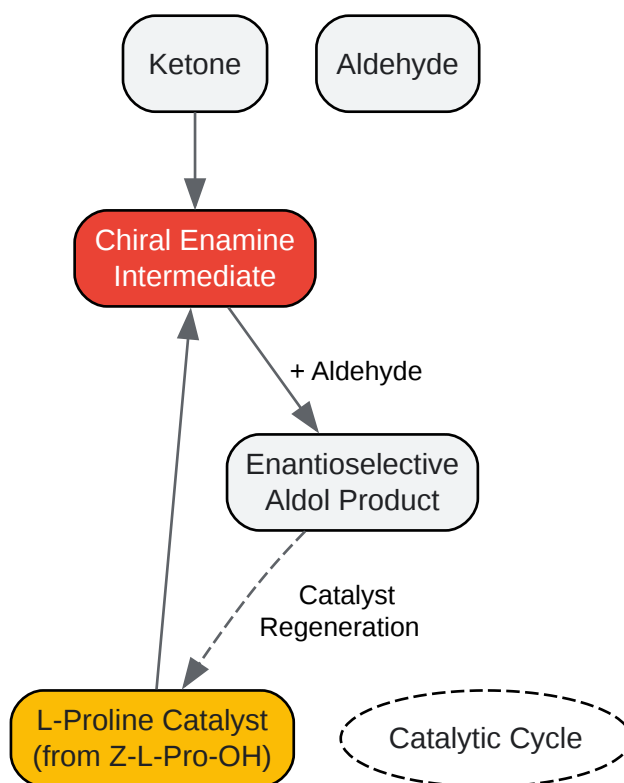
Key Functions:

- **Prevention of Polymerization:** It blocks the nucleophilicity of the proline nitrogen, preventing uncontrolled self-coupling (polymerization) during the activation of the carboxyl group for amide bond formation.[\[6\]](#)
- **Suppression of Racemization:** The Z-group is known to reduce the risk of racemization at the α -carbon during coupling reactions, which is a critical consideration for maintaining enantiomeric purity.[\[12\]](#)

- Orthogonal Stability: The Z-group is stable to the acidic conditions often used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to remove 9-fluorenylmethoxycarbonyl (Fmoc) groups, making it valuable in orthogonal protection strategies.^{[5][12]}

The Z-group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.^[11]





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